4-Chlorophenylhydrazine

Catalog No.
S599724
CAS No.
1073-69-4
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenylhydrazine

CAS Number

1073-69-4

Product Name

4-Chlorophenylhydrazine

IUPAC Name

(4-chlorophenyl)hydrazine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2

InChI Key

XXNOGQJZAOXWAQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)Cl

Synonyms

4-chlorophenylhydrazine, 4-chlorophenylhydrazine hydrochloride, 4-chlorophenylhydrazine monohydrochloride, 4-chlorophenylhydrazine oxalate (1:1), 4-chlorophenylhydrazine sulfate, 4-chlorophenylhydrazine sulfate (2:1)

Canonical SMILES

C1=CC(=CC=C1NN)Cl

The exact mass of the compound 4-Chlorophenylhydrazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorophenylhydrazine (CAS 1073-69-4) is a highly versatile, halogenated arylhydrazine building block widely procured for the synthesis of indoles, pyrazoles, and other nitrogen-containing heterocycles [1]. Characterized by the electron-withdrawing para-chloro substitution, this compound exhibits modulated nucleophilicity and distinct regiochemical directing effects compared to unsubstituted phenylhydrazine. It is a critical precursor in the pharmaceutical and agrochemical industries, particularly for accessing 5-chloroindole cores and halogenated pyrazole libraries where predictable processability, metabolic stability, and lipophilicity are mandatory procurement criteria [2].

Substituting 4-chlorophenylhydrazine with unsubstituted phenylhydrazine or meta-halogenated analogs fundamentally alters reaction pathways and product distributions. In Fischer indole syntheses, meta-substituted hydrazines (like 3-chlorophenylhydrazine) inevitably produce inseparable mixtures of regioisomers, severely degrading yield and complicating downstream purification [1]. Furthermore, the absence of the para-chloro group in unsubstituted phenylhydrazine increases the hard nucleophilicity of the nitrogen atoms, leading to unwanted N-alkylation side reactions during carbonate-mediated acylations [2]. For procurement teams, failing to specify the exact para-chloro isomer results in compromised library purity, increased chromatographic costs, and process inefficiencies.

Absolute Regiocontrol in Fischer Indole Synthesis

In the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles via the Fischer indole reaction, the substitution pattern of the arylhydrazine dictates the purity of the final product. The use of 4-chlorophenylhydrazine guarantees a single regioisomer due to the symmetry-breaking para substitution. In direct contrast, utilizing 3-chlorophenylhydrazine yields an inseparable 1.3:1 mixture of 5-chloro and 7-chloro regioisomers [1].

Evidence DimensionRegioisomer Distribution
Target Compound Data100% single regioisomer (e.g., 6-chloro derivative)
Comparator Or Baseline3-Chlorophenylhydrazine: 1.3:1 inseparable mixture of 5-chloro and 7-chloro isomers
Quantified DifferenceElimination of regioisomeric mixtures (100% vs 56.5% max theoretical yield of desired isomer)
ConditionsReaction with 2-aminocyclohexanone in 80% HOAc

Eliminates the need for complex, often impossible, chromatographic separations of indole regioisomers, ensuring high-yield, scalable procurement of targeted 5-chloroindole building blocks.

Regiospecificity in Pyrazole ANRORC Reactions

The synthesis of nitropyrazoles via ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions is highly sensitive to the electronic nature of the arylhydrazine. When reacted with 3-methyl-1,4-dinitro-1H-pyrazole, 4-chlorophenylhydrazine exclusively yields the 1-aryl-5-methyl-4-nitropyrazole isomer. Conversely, 4-fluorophenylhydrazine produces a chromatographically separable mixture of 1-aryl-3-methyl and 1-aryl-5-methyl regioisomers, while unsubstituted phenylhydrazine primarily leads to tar formation and complex mixtures [1].

Evidence DimensionIsomeric Purity in Pyrazole Formation
Target Compound Data100% 1-aryl-5-methyl-4-nitropyrazole (single isomer)
Comparator Or Baseline4-Fluorophenylhydrazine: Mixture of 3-methyl and 5-methyl regioisomers; Phenylhydrazine: Tars/mixtures
Quantified DifferenceAbsolute regiocontrol vs mixed/degraded products
ConditionsReaction with 3-methyl-1,4-dinitro-1H-pyrazole

Provides a reliable, single-product pathway for synthesizing halogenated pyrazole libraries, critical for drug discovery programs requiring high-throughput purity.

Chemoselectivity via Hard-Soft Acid-Base (HSAB) Modulation

The electron-withdrawing nature of the para-chloro group softens the nucleophilicity of the hydrazine moiety. When reacted with dimethyl carbonate (DMC), 4-chlorophenylhydrazine selectively undergoes N-acylation to form the corresponding carbazate without any N-1 methylation. In contrast, the harder nucleophilicity of unsubstituted phenylhydrazine results in competitive N-1 methylation, complicating the reaction profile and reducing the yield of the desired carbazate [1].

Evidence DimensionReaction Pathway with Dimethyl Carbonate
Target Compound DataExclusive carbazate formation (N-acylation)
Comparator Or BaselinePhenylhydrazine: Undergoes competitive N-1 methylation
Quantified DifferenceComplete suppression of N-methylation side reactions
ConditionsReaction with dimethyl carbonate (DMC) under basic conditions

Ensures clean, predictable functionalization of the hydrazine core, reducing reagent waste and purification costs during the synthesis of complex intermediates.

Precursor for 5-Chloroindole Pharmaceuticals

Directly leveraging its absolute regiocontrol in Fischer indole syntheses, 4-chlorophenylhydrazine is the mandatory precursor for manufacturing 5-chloroindole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its analogs. Its use prevents the formation of isomeric impurities that plague meta-substituted alternatives [1].

Synthesis of Halogenated Pyrazole Libraries for Agrochemicals

Due to its unique regioselectivity in pyrazole formation (e.g., ANRORC reactions), this compound is ideal for synthesizing targeted 1-arylpyrazole libraries. The para-chloro group not only directs the cyclization cleanly but also imparts essential lipophilicity and metabolic stability required in modern fungicides and insecticides [2].

Controlled N-Acylation in Intermediate Manufacturing

The softened nucleophilicity of 4-chlorophenylhydrazine makes it highly suitable for processes requiring selective N-acylation or carbazate formation using green reagents like dimethyl carbonate. This chemoselectivity avoids the N-alkylation side reactions typical of unsubstituted phenylhydrazines, streamlining industrial scale-up [3].

XLogP3

2.2

Related CAS

1073-70-7 (mono-hydrochloride)
14581-21-6 (sulfate(2:1))
70597-89-6 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 84 of 115 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1073-69-4

Wikipedia

4-chlorophenylhydrazine

Dates

Last modified: 08-15-2023

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